2H-1,4-benzoxazine-3(4H)-thione
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Overview
Description
2H-1,4-Benzoxazine-3(4H)-thione is a heterocyclic compound that features a benzoxazine ring with a thione group at the 3-position
Mechanism of Action
Target of Action
The primary targets of 2H-1,4-Benzoxazine-3(4H)-thione are Gram-positive and Gram-negative bacteria , as well as fungi . The compound exhibits antimicrobial activity against these organisms, suggesting that it interacts with key components of their cellular machinery .
Mode of Action
It is known that the compound’s antimicrobial properties are enhanced by the presence of a fluorine atom . This suggests that the compound may interact with its targets in a manner that is influenced by its chemical structure .
Biochemical Pathways
This disruption likely involves multiple pathways, given the broad-spectrum antimicrobial activity of the compound .
Result of Action
The result of this compound’s action is the inhibition of growth in Gram-positive and Gram-negative bacteria, as well as fungi . This suggests that the compound has a cytotoxic effect on these organisms, disrupting their normal cellular processes and leading to their death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of a fluorine atom in the compound enhances its antimicrobial properties . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-benzoxazine-3(4H)-thione typically involves the reaction of o-aminophenol with carbon disulfide in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzoxazine-thione compound. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2H-1,4-Benzoxazine-3(4H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding benzoxazine-3(4H)-thiol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Benzoxazine-3(4H)-thiol.
Substitution: Various substituted benzoxazine derivatives depending on the electrophile used.
Scientific Research Applications
2H-1,4-Benzoxazine-3(4H)-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, including polymers and coatings
Comparison with Similar Compounds
Similar Compounds
2H-1,4-Benzoxazine-3(4H)-one: Similar structure but with a carbonyl group instead of a thione group.
2H-1,4-Benzothiazine-3(4H)-thione: Contains a sulfur atom in the ring instead of an oxygen atom.
2H-1,4-Benzoxazine-3(4H)-thiol: The thione group is reduced to a thiol group
Uniqueness
2H-1,4-Benzoxazine-3(4H)-thione is unique due to its thione group, which imparts distinct chemical reactivity compared to its analogs. This reactivity makes it a valuable intermediate in the synthesis of various biologically active compounds and advanced materials .
Properties
IUPAC Name |
4H-1,4-benzoxazine-3-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c11-8-5-10-7-4-2-1-3-6(7)9-8/h1-4H,5H2,(H,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPHAWZIKUKQOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=S)NC2=CC=CC=C2O1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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